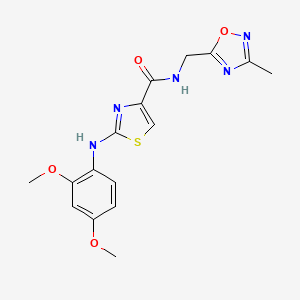
2-((2,4-dimethoxyphenyl)amino)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2,4-dimethoxyphenyl)amino)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C16H17N5O4S and its molecular weight is 375.4. The purity is usually 95%.
BenchChem offers high-quality 2-((2,4-dimethoxyphenyl)amino)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)thiazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2,4-dimethoxyphenyl)amino)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)thiazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Anti-Proliferative Activities
Compounds related to the chemical structure of interest, specifically those involving 1,3,4-oxadiazole N-Mannich bases, have been synthesized and evaluated for their antimicrobial and anti-proliferative activities. These compounds, including derivatives with 3,4-dimethoxyphenyl and 1,3,4-oxadiazole groups, have shown significant in vitro inhibitory activity against pathogenic bacteria and yeast-like fungi, such as Candida albicans. Additionally, their anti-proliferative activity was assessed against various cancer cell lines, indicating potential applications in cancer research and therapy (L. H. Al-Wahaibi et al., 2021).
Antioxidant, Antitumor, and Antimicrobial Properties
Novel heterocyclic aryl monoazo organic compounds, including those with 3,4-dimethoxyphenyl and thiazole structures, have been synthesized and applied to polyester fibers, showcasing efficient antioxidant, antitumor, and antimicrobial activities. These compounds' high efficiency and broad-spectrum activity highlight their potential for diverse applications, including sterile and biologically active fabrics in various life applications (M. Khalifa et al., 2015).
Antimicrobial Evaluation and Docking Studies
Thiophene-2-carboxamides with 3,4-dimethoxyphenyl groups have been synthesized and subjected to antimicrobial evaluation and molecular docking studies. These compounds, showcasing a potential for antimicrobial activity, underline the importance of molecular design in developing new antimicrobial agents, particularly against resistant strains (Sailaja Rani Talupur et al., 2021).
Acetyl- and Butyrylcholinesterase Inhibition
Research involving 1,3,4-oxadiazoles decorated with 3,4-dimethoxyphenyl groups has explored their potential as inhibitors of acetyl- and butyrylcholinesterase, enzymes relevant to neurodegenerative diseases like Alzheimer's. These studies contribute to understanding the molecular basis of enzyme inhibition and the design of therapeutic agents (Václav Pflégr et al., 2022).
Anticancer Activity
Compounds incorporating 1,3,4-oxadiazole and 3,4-dimethoxyphenyl structures have been designed and synthesized, demonstrating significant anticancer activity against various cancer cell lines. These findings highlight the potential of such compounds in the development of new anticancer therapies (B. Ravinaik et al., 2021).
Propiedades
IUPAC Name |
2-(2,4-dimethoxyanilino)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4S/c1-9-18-14(25-21-9)7-17-15(22)12-8-26-16(20-12)19-11-5-4-10(23-2)6-13(11)24-3/h4-6,8H,7H2,1-3H3,(H,17,22)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRTVOHLQMONDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=CSC(=N2)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-1-(5-cinnamoyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-cyclopentylurea](/img/structure/B2685227.png)
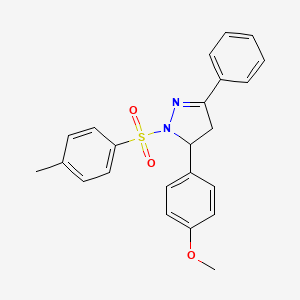
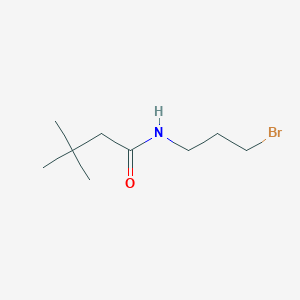
![5-((3-Chloro-4-fluorophenyl)sulfonyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2685230.png)

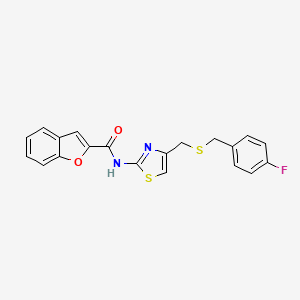
![5-Methyl-2-[(2,2,2-trifluoroacetyl)amino]benzoic acid](/img/structure/B2685236.png)
![methyl 2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B2685238.png)
![(3,4-difluorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2685241.png)
![2-Methoxyphenyl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxylate](/img/structure/B2685242.png)
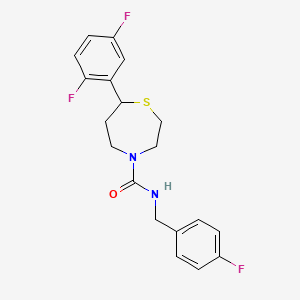


![2-pyridinyl [5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl sulfide](/img/structure/B2685249.png)